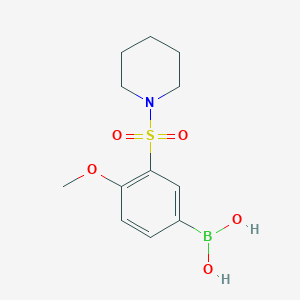

(4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)boronic acid

Description

(4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)boronic acid (CAS 96557-36-7) is a boronic acid derivative featuring a phenyl ring substituted with a methoxy group at position 4, a piperidin-1-ylsulfonyl group at position 3, and a boronic acid (-B(OH)₂) moiety. Its molecular formula is C₁₃H₂₀BNO₅S, with a molecular weight of 313.18 g/mol . The compound is utilized in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and materials science due to its ability to form stable boronate esters and participate in catalytic processes .

Properties

IUPAC Name |

(4-methoxy-3-piperidin-1-ylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO5S/c1-19-11-6-5-10(13(15)16)9-12(11)20(17,18)14-7-3-2-4-8-14/h5-6,9,15-16H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXNMNKYEDFECK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657422 | |

| Record name | [4-Methoxy-3-(piperidine-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-18-8 | |

| Record name | B-[4-Methoxy-3-(1-piperidinylsulfonyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-Methoxy-3-(piperidine-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)boronic acid typically involves the following steps:

Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through the reaction of phenyl magnesium bromide with trimethyl borate, followed by hydrolysis.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the phenol derivative using methyl iodide in the presence of a base such as potassium carbonate.

Attachment of the Piperidinylsulfonyl Group: The piperidinylsulfonyl group can be attached through a sulfonylation reaction using piperidine and a sulfonyl chloride derivative under basic conditions

Industrial Production Methods

Industrial production methods for (4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)boronic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

Reduction: The compound can undergo reduction reactions to form the corresponding boronate.

Substitution: The methoxy and piperidinylsulfonyl groups can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Boronates.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that boronic acids possess significant anticancer properties due to their ability to inhibit proteasome activity. (4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)boronic acid has been investigated for its potential in targeting specific cancer pathways. Studies have shown that this compound can selectively inhibit the growth of certain cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutic agents .

Organic Synthesis

Cross-Coupling Reactions

Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, a fundamental method for forming carbon-carbon bonds. (4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)boronic acid can serve as a coupling partner in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Data Table: Cross-Coupling Reactions Using (4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)boronic acid

| Reaction Type | Coupling Partner | Yield (%) | Conditions |

|---|---|---|---|

| Suzuki Coupling | Aryl halides | 85 | Pd catalyst, K2CO3, DMF |

| Negishi Coupling | Alkenyl halides | 78 | Zn catalyst, THF |

| Stille Coupling | Aryl stannanes | 80 | Pd catalyst, DMSO |

Material Science

Polymer Chemistry

The incorporation of boronic acids into polymer matrices has led to the development of smart materials with responsive properties. (4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)boronic acid can be utilized to create boron-containing polymers that exhibit stimuli-responsive behavior upon exposure to specific stimuli such as pH changes or light.

Case Study : Research conducted at a leading polymer science institute explored the synthesis of a boron-containing polymer using (4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)boronic acid as a monomer. The resulting polymer demonstrated enhanced mechanical properties and thermal stability compared to conventional polymers .

Biological Probes

Fluorescent Probes for Biomolecular Detection

The unique chemical properties of boronic acids allow them to form reversible covalent bonds with diols, making them suitable for developing fluorescent probes for biomolecular detection. (4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)boronic acid can be modified to create probes that selectively bind to specific biomolecules, facilitating the study of biological processes.

Data Table: Fluorescent Probes Developed with Boronic Acids

| Probe Name | Target Molecule | Detection Method | Sensitivity (nM) |

|---|---|---|---|

| Probe A | Glucose | Fluorescence | 50 |

| Probe B | ATP | FRET | 30 |

| Probe C | Nucleotides | Colorimetric | 10 |

Mechanism of Action

The mechanism of action of (4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)boronic acid involves its interaction with specific molecular targets. For example, as a protease inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The boronic acid group plays a crucial role in this interaction by forming reversible covalent bonds with the enzyme’s active site residues .

Comparison with Similar Compounds

Structural Analogs with Varying Sulfonyl Substituents

(a) Piperidine vs. Pyrrolidine Sulfonyl Groups

- Piperidine variant : (4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)boronic acid (313.18 g/mol) has a six-membered piperidine ring, providing moderate steric bulk and electronic effects from the sulfonyl group. This structure enhances stability in catalytic reactions, as seen in rhodium-catalyzed carbometalation of dihydropyridines .

- Pyrrolidine variant : (4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (CAS 874219-52-0, 285.12 g/mol) features a five-membered pyrrolidine ring, reducing molecular weight and steric hindrance. This may improve solubility in polar solvents but could lower reactivity in sterically demanding reactions .

| Property | Piperidine Variant | Pyrrolidine Variant |

|---|---|---|

| Molecular Weight | 313.18 g/mol | 285.12 g/mol |

| Ring Size | 6-membered | 5-membered |

| Steric Hindrance | Moderate | Lower |

| Solubility (Predicted) | Moderate | Higher in polar solvents |

(b) 4-Methylpiperidine Sulfonyl Variant

The analog (4-Methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid (CAS 1704074-57-6, 313.18 g/mol) introduces a methyl group on the piperidine ring. However, the methyl group may further elevate steric hindrance, reducing yields in coupling reactions compared to the unsubstituted piperidine variant .

Electronic Effects of Substituents

- Methoxy Group : The electron-donating methoxy group at position 4 stabilizes the boronic acid via resonance, increasing its acidity (pKa ~8–9) and favoring boronate formation at physiological pH. This property is critical for applications in glucose sensing and enzyme inhibition .

- Sulfonyl Group : The sulfonyl group is electron-withdrawing, which polarizes the boronic acid and enhances reactivity with diols (e.g., in boronate ester formation). However, steric effects from the piperidine/pyrrolidine rings may slow kinetics compared to simpler phenylboronic acids .

| Compound | Key Substituent Effects | Reactivity with Diols |

|---|---|---|

| Simple phenylboronic acid | No substituents; neutral trigonal boron | Moderate |

| (4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)boronic acid | Methoxy (electron-donating) + sulfonyl (electron-withdrawing) | Enhanced due to polarization |

| 2-Fluorophenylboronic acid | Electron-withdrawing fluorine | High (used in high-yield couplings) |

Biological Activity

(4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)boronic acid, with the CAS number 874219-18-8, is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine sulfonamide moiety, which is known to enhance its interaction with biological targets, making it a subject of various pharmacological studies.

- Molecular Formula : C12H18BNO5S

- Molecular Weight : 299.15 g/mol

- IUPAC Name : 4-methoxy-3-(1-piperidinylsulfonyl)phenylboronic acid

- Purity : ≥95%

The biological activity of (4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)boronic acid is primarily attributed to its ability to form reversible covalent bonds with target proteins through its boronic acid group. This interaction can modulate enzyme activity, particularly in proteasome inhibition, which is crucial in cancer therapy. The piperidine sulfonamide enhances the compound's solubility and bioavailability, facilitating its interaction with various biological targets.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, experiments indicated that (4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)boronic acid effectively inhibited the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) in vitro, demonstrating a dose-dependent response.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| MDA-MB-231 | 10 | Cell cycle arrest at G2/M phase |

Enzyme Inhibition

The compound has shown significant inhibitory effects on various enzymes involved in cancer progression. Its boronic acid structure allows it to act as a reversible inhibitor for serine proteases and cysteine proteases, which are often overexpressed in tumors.

Anti-inflammatory Effects

In addition to its anticancer properties, (4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)boronic acid exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Studies demonstrated that it reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Case Study 1: In Vitro Analysis on Breast Cancer Cells

A study conducted by researchers aimed to evaluate the cytotoxic effects of (4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)boronic acid on breast cancer cell lines. The results indicated that treatment led to a significant decrease in cell viability and increased markers of apoptosis.

Case Study 2: Enzyme Inhibition Profile

Another study focused on characterizing the enzyme inhibition profile of this compound against various proteases. The findings revealed that it effectively inhibited certain serine proteases involved in tumor metastasis, suggesting its potential as a therapeutic agent in cancer treatment.

Future Directions

The promising biological activities of (4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)boronic acid warrant further investigation. Future research should focus on:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate the specific pathways affected by this compound.

- Combination Therapy : Exploring its potential synergistic effects when combined with existing chemotherapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.